

An In-depth Technical Guide to Phenylsuccinic Acid and its Derivatives

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Compound of Interest

Compound Name: *4-Butoxy-4-oxo-3-phenylbutanoic acid*

Cat. No.: B121062

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Disclaimer: The chemical name "**4-Butoxy-4-oxo-3-phenylbutanoic acid**" does not correspond to a commonly registered compound. Based on systematic nomenclature, this name suggests a monobutyl ester of 3-phenylbutanedioic acid, more commonly known as phenylsuccinic acid. This guide will, therefore, focus on the synthesis and properties of phenylsuccinic acid and the proposed synthesis of its monobutyl ester.

Phenylsuccinic acid is a dicarboxylic acid that features a phenyl group attached to the succinic acid backbone. It is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.^[1] Its two carboxylic acid groups allow for the formation of various derivatives, including esters and amides.

Physicochemical Data

The following table summarizes the key physicochemical properties of phenylsuccinic acid. Data for the specific monobutyl ester is not readily available in public databases and would require experimental determination.

Property	(±)-Phenylsuccinic Acid	(S)-(+) - Phenylsuccinic Acid	Reference(s)
CAS Number	635-51-8	4036-30-0	[2][3][4]
Molecular Formula	C ₁₀ H ₁₀ O ₄	C ₁₀ H ₁₀ O ₄	[2][3]
Molecular Weight	194.18 g/mol	194.18 g/mol	[2][4][5]
Melting Point	166-168 °C	173-176 °C	[3][4]
Appearance	White powder or crystals	Almost white micro-crystalline powder	[3][4]
Solubility	Soluble in hot water, alcohol, and ether.	Soluble in methanol.	[3][6]
pKa	pKa ₁ : ~3.60 (Predicted)	pKa ₁ : 3.60±0.10 (Predicted)	[3]
Optical Rotation	Not applicable (racemic mixture)	[α] ²⁰ /D = +145° to +150° (c=2 in EtOH)	[1]

Experimental Protocols

Detailed methodologies for the synthesis of phenylsuccinic acid are well-established. The selective synthesis of a monoester, such as **4-Butoxy-4-oxo-3-phenylbutanoic acid**, requires a strategic approach to differentiate between the two carboxylic acid groups. A common method involves the formation of a cyclic anhydride intermediate.

Two primary methods for the synthesis of racemic phenylsuccinic acid are presented below.

Method 1: From Diethyl Benzalmalonate[7]

This procedure involves the reaction of diethyl benzalmalonate with potassium cyanide followed by hydrolysis.

- Step 1: Synthesis of Ethyl β-phenyl-β-cyanopropionate

- In a 5-liter round-bottomed, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 200 g (0.81 mole) of diethyl benzalmalonate in 2 liters of absolute ethanol.
- Start stirring and rapidly add a solution of 56 g (0.86 mole) of potassium cyanide in 100 ml of water from the dropping funnel.
- Heat the mixture in an oil bath to 70°C and maintain the temperature between 65-75°C for 18 hours.
- Cool the mixture to 15°C. The precipitated potassium bicarbonate is collected on a Büchner funnel and washed with 100 ml of 95% ethanol.
- Combine the filtrate and washings, transfer to a 5-liter flask, and acidify slightly with dilute hydrochloric acid. Caution: This should be performed in a well-ventilated hood as hydrogen cyanide may be liberated.
- Concentrate the solution under reduced pressure to a semi-solid residue.
- Extract the residue with 500 ml of ether and 300 ml of water. Separate the ether layer, wash the aqueous layer with an additional 200 ml of ether.
- Combine the ether extracts, dry over calcium chloride, filter, and concentrate by distillation to yield crude ethyl β-phenyl-β-cyanopropionate as a red oil.

• Step 2: Hydrolysis to Phenylsuccinic Acid

- To the crude ester from the previous step, add 500 ml of concentrated hydrochloric acid (sp. gr. 1.19).
- Heat the mixture under reflux for 18 hours.
- Cool the mixture. The crude, tan-colored phenylsuccinic acid will precipitate.
- Collect the solid by filtration, wash with 300 ml of cold water, and dry at 60°C. The yield is typically 67-70%.
- The product can be recrystallized from hot water to improve purity.[\[6\]](#)

Method 2: From α -Cyano- β -phenylacrylic Acid[6]

This method involves the addition of sodium cyanide to an ethyl ester followed by hydrolysis.

- Step 1: Esterification of α -Cyano- β -phenylacrylic Acid
 - In a 200-cc round-bottomed flask with a reflux condenser, boil 50 g (0.29 mole) of dry α -cyano- β -phenylacrylic acid with 100 cc of absolute alcohol containing 3-4 g of anhydrous hydrogen chloride for 4.5 hours.
 - Filter the hot solution and let it stand overnight to crystallize ethyl α -cyano- β -phenylacrylate.
- Step 2: Addition of Sodium Cyanide
 - Treat 20 g (0.1 mole) of the resulting ester with 40 cc of 50% alcohol and 10 g (0.2 mole) of finely powdered sodium cyanide.
 - The reaction is exothermic; heat on a steam bath for two minutes to complete the reaction.
 - Add 200 cc of water and decompose the resulting solution with hydrochloric acid to precipitate ethyl α,β -dicyano- β -phenylpropionate as a yellowish oil which solidifies on standing.
- Step 3: Hydrolysis to Phenylsuccinic Acid
 - Hydrolyze the dicyano ester by boiling under reflux for four hours with 80 cc of concentrated hydrochloric acid (sp. gr. 1.19).
 - Upon cooling, phenylsuccinic acid crystallizes from the solution.
 - Filter the crystals, wash with cold water, and dry. The yield is typically 91-95%.

A selective mono-esterification can be achieved via a phenylsuccinic anhydride intermediate. This approach ensures that only one carboxylic acid group reacts with the alcohol.

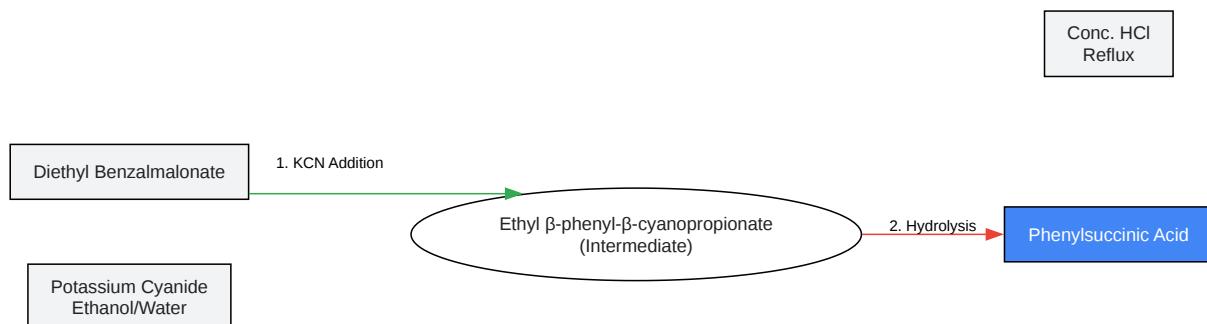
- Step 1: Synthesis of Phenylsuccinic Anhydride

- Dissolve enantiomerically pure or racemic phenylsuccinic acid in a suitable solvent such as THF.
- Add a dehydrating agent, for example, di-tert-butyl dicarbonate in the presence of a catalytic amount of $MgCl_2$.
- Stir the reaction at a moderate temperature (e.g., 40°C) until the reaction is complete, which can be monitored by techniques like TLC.
- The anhydride can be isolated by filtration and removal of the solvent.

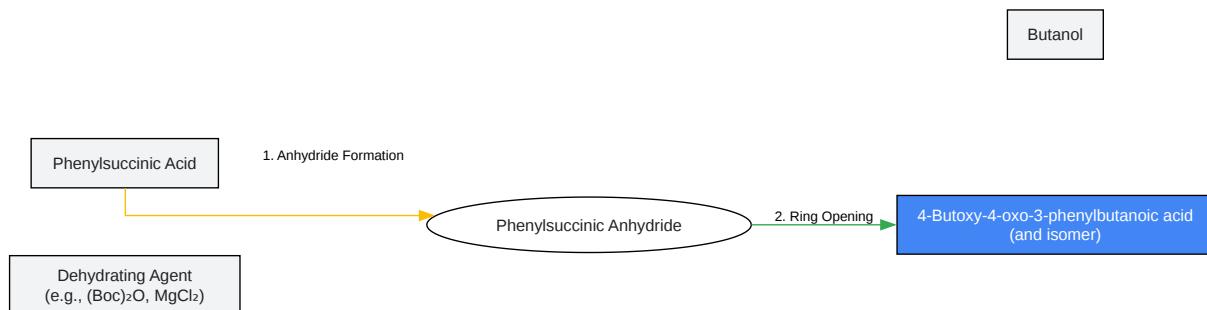
- Step 2: Ring-opening with Butanol
 - Dissolve the phenylsuccinic anhydride in a suitable solvent.
 - Add 1 equivalent of butanol to the solution.
 - Stir the reaction mixture. The reaction leads to the ring-opening of the anhydride, forming the monobutyl ester. This reaction typically yields a mixture of two isomeric monoesters.
 - The desired product, **4-Butoxy-4-oxo-3-phenylbutanoic acid**, can be isolated and purified using standard techniques such as chromatography.

Visualizations

The following diagrams illustrate the synthesis workflows described in the experimental protocols.

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Synthesis of Phenylsuccinic Acid from Diethyl Benzalmalonate.

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Proposed Synthesis of Monobutyl Phenylsuccinate.

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